N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine-2-carboxamide scaffold via a sulfonyl group substituted with a 5-chlorothiophene moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-15-6-7-16(26-15)27(23,24)21-8-2-1-3-13(21)17(22)20-11-4-5-12-14(9-11)25-10-19-12/h4-7,9-10,13H,1-3,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRPPUFXUPXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16ClN3O3S3
- Molecular Weight : 442.0 g/mol
- CAS Number : 1050206-64-8
Target Interactions
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide interacts with various biological targets, primarily enzymes and receptors. Notably, derivatives of benzothiazole, including this compound, have been reported to inhibit:
- Acetylcholinesterase (AChE) : Involved in neurotransmission and linked to Alzheimer's disease.
- Monoamine Oxidase B (MAO-B) : Plays a role in the metabolism of neurotransmitters and is implicated in neurodegenerative disorders.
Biochemical Pathways
The inhibition of AChE and MAO-B affects critical biochemical pathways:
- Cholinergic Signaling Pathway : Impacts cognitive functions by modulating acetylcholine levels.
- Monoamine Metabolism : Influences mood regulation and neuroprotection by affecting serotonin and dopamine levels.
Antimicrobial Properties
Research indicates that compounds similar to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide exhibit antimicrobial activity. Studies have shown that such compounds can effectively inhibit the growth of various pathogens, making them potential candidates for antibiotic development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.
In Vitro Studies
In vitro assays have demonstrated that N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide exhibits significant enzyme inhibition:
These results indicate a promising pharmacological profile for cognitive enhancement and neuroprotection.
In Vivo Studies
Animal model studies have shown that administration of the compound leads to improved cognitive function and reduced markers of inflammation. For example:
- Cognitive Tests : Mice treated with the compound performed better in memory tests compared to controls.
- Inflammatory Markers : Reduced levels of TNF-alpha and IL-6 were observed in treated groups.
Comparison with Similar Compounds
To understand the uniqueness of N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-chloro-thiophen-2-sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine | Similar sulfonamide structure | Antimicrobial |
| 1-(4-fluorophenyl)-N-(benzo[d]thiazol-6-yl)ethanamine | Contains benzo[d]thiazole; different amine structure | Anticancer |
| 1-(4-methylphenyl)-N-(benzo[d]thiazol)acetamide | Acetamide instead of carboxamide; similar core structure | Anti-inflammatory |
This table illustrates how the unique combination of functional groups in N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide may confer distinct biological properties not found in other analogs.
Comparison with Similar Compounds
Structural Features
The compound’s benzothiazole and chlorothiophenyl sulfonyl groups distinguish it from analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
*Estimated based on molecular formula similarities to ; †Calculated from molecular formulas in .
- Benzothiazole vs. The target compound’s benzothiazole may enhance π-π stacking in biological targets compared to the dioxin analog .
- Sulfonyl Group Variations: The 5-chlorothiophen-2-yl sulfonyl group in the target compound contrasts with the pyridine or thiazole substituents in compounds. The electron-withdrawing chlorine atom may improve metabolic stability relative to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
